Bis(fluoren-9-yl)allylmethylsilane

Description

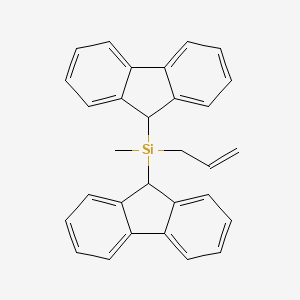

Bis(fluoren-9-yl)allylmethylsilane is an organosilicon compound featuring two fluorenyl groups attached to a silicon atom, along with an allyl and a methyl substituent. Fluorene derivatives are widely studied for their rigid, planar aromatic systems, which enable applications in organic electronics, photovoltaics, and materials science due to their conjugation and charge-transport properties .

Properties

IUPAC Name |

bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXJPAMPZYGCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(fluoren-9-yl)allylmethylsilane typically involves the reaction of fluorenyl lithium with allylmethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(fluoren-9-yl)allylmethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can yield fluorenyl-based alcohols or hydrocarbons.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Fluorenyl-based alcohols or hydrocarbons.

Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

Bis(fluoren-9-yl)allylmethylsilane has several applications in scientific research, including:

Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Polymer Chemistry: Incorporated into polymer backbones to improve thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of bis(fluoren-9-yl)allylmethylsilane in various reactions involves the interaction of the fluorenyl groups with other reactants. The silicon atom, being a central element, facilitates the formation of new bonds through its vacant d-orbitals. This allows for the stabilization of transition states and intermediates, leading to efficient reaction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related silafluorenes and difluorenylsilanes (Table 1):

Key Observations :

- Substituent Effects : The allyl group in this compound distinguishes it from methyl- or chloro-substituted analogues. This enhances its utility in polymer chemistry, where allyl groups participate in thiol-ene or radical-mediated crosslinking .

- Electronic Properties : Fluorenyl groups contribute to extended π-conjugation, making this compound superior in charge transport compared to simpler silafluorenes like 9,9-dimethyl-9-silafluorene .

- Reactivity : Unlike 9-chloro-9-methyl-9-silafluorene, which undergoes nucleophilic substitution, the allyl group in the target compound supports addition reactions without requiring harsh conditions .

Spectroscopic and Crystallographic Comparisons

- NMR Data : Fluorenyl protons in this compound resonate at δ 7.2–7.8 ppm (aromatic), while allyl protons appear as distinct multiplets (δ 5.0–5.8 ppm) . Similar shifts are observed in bis(9-methylfluoren-9-yl)dimethylsilane, though methyl groups on silicon cause upfield shifts (δ -0.5 to 0.5 ppm) .

- Crystal Packing : Difluorenylsilanes exhibit strong C-H···π interactions (3.2–3.5 Å), stabilizing layered structures. In contrast, 9,9-dimethyl-9-silafluorene adopts a planar arrangement with weaker intermolecular forces .

Toxicity and Handling

This compound shares safety considerations with other silafluorenes:

- Hazards : Combustible solid; may cause respiratory irritation.

- Storage : Stable under inert gas (argon/nitrogen) at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.